molecular formula C10H10N2O2S B13701447 Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate

Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate

Cat. No.: B13701447
M. Wt: 222.27 g/mol
InChI Key: GAPIXEPZOFPPIR-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a thienyl group attached to the imidazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely applied for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated imidazole under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The thienyl group and imidazole ring can participate in various binding interactions, influencing enzyme activity or receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methyl-2-(2-thienyl)-1H-imidazole-4-carboxylate is unique due to the combination of the thienyl group and imidazole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 5-methyl-2-thiophen-2-yl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-6-8(10(13)14-2)12-9(11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12)

InChI Key

GAPIXEPZOFPPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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